molecular formula C9H8BrF2NO B12067048 3-(2-Bromo-4,5-difluorophenoxy)azetidine

3-(2-Bromo-4,5-difluorophenoxy)azetidine

Cat. No.: B12067048
M. Wt: 264.07 g/mol
InChI Key: OQMLWSKUZLUSBM-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-difluorophenoxy)azetidine is a small-molecule azetidine derivative featuring a bromo and two fluorine atoms (at positions 4 and 5) on the phenoxy ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers conformational rigidity, while the halogenated phenoxy group may enhance lipophilicity and influence binding interactions in biological systems.

Properties

Molecular Formula

C9H8BrF2NO

Molecular Weight

264.07 g/mol

IUPAC Name

3-(2-bromo-4,5-difluorophenoxy)azetidine

InChI

InChI=1S/C9H8BrF2NO/c10-6-1-7(11)8(12)2-9(6)14-5-3-13-4-5/h1-2,5,13H,3-4H2

InChI Key

OQMLWSKUZLUSBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-difluorophenoxy)azetidine typically involves the reaction of 2-bromo-4,5-difluorophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azetidine ring opens and attaches to the phenoxy group.

Industrial Production Methods

Industrial production of 3-(2-Bromo-4,5-difluorophenoxy)azetidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-difluorophenoxy)azetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include phenoxy oxides.

    Reduction: Products include the corresponding hydro derivatives.

Scientific Research Applications

3-(2-Bromo-4,5-difluorophenoxy)azetidine is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-difluorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved include nucleophilic substitution and ring-opening reactions, which allow the compound to interact with biological molecules .

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents on Phenyl Ring Linkage to Azetidine
3-(2-Bromo-4,5-difluorophenoxy)azetidine Not provided C₉H₇BrF₂NO 274.06 (calculated) 2-Br, 4-F, 5-F Phenoxy
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 937619-34-6 C₁₀H₁₁BrFN 244.10 5-Br, 2-F Benzyl (CH₂)
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine 1220027-00-8 C₁₁H₁₃BrClNO 290.58 2-Br, 4-Cl, 3-Me, 5-Me Phenoxy
1-Acyl-3-(2-bromo-4,6-difluoro-phenyl)thioureas Not provided Variable Variable 2-Br, 4-F, 6-F Thiourea (N-CS-N)

Key Observations :

  • Halogenation Patterns : The target compound’s 4,5-difluoro substitution differs from the 4,6-difluoro in thiourea derivatives and the 2-fluoro substitution in the benzyl-linked analog . Positional isomerism impacts electronic properties (e.g., electron-withdrawing effects) and steric bulk.
  • Linkage: Phenoxy-linked compounds (target and CAS 1220027-00-8) likely exhibit greater conformational restriction compared to benzyl-linked analogs , which may influence receptor binding.
  • Functional Groups : Thiourea derivatives include acyl and thiourea groups, enhancing hydrogen-bonding capacity, whereas azetidine derivatives prioritize compactness and rigidity.

Physicochemical Properties

Property Target Compound (Inferred) 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine
XLogP3 (Lipophilicity) ~2.8 (estimated) 2.6 Not reported
Hydrogen Bond Donors 1 (NH) 1 1
Hydrogen Bond Acceptors 3 (N, O, F) 2 (N, F) 2 (N, O)
Topological Polar Surface Area (Ų) ~20 (estimated) 12 Not reported
Hazard Class Not reported Not reported IRRITANT

Analysis :

  • Lipophilicity: The target compound’s phenoxy group and fluorine substituents likely increase XLogP3 compared to the benzyl-linked analog (2.6 vs. estimated ~2.8), favoring membrane permeability.
  • Polar Surface Area: The phenoxy oxygen in the target compound may elevate TPSA compared to the benzyl analog (12 Ų vs.
  • Hazards : While the chloro-methyl analog is an irritant, the target compound’s hazard profile remains uncharacterized.

Biological Activity

3-(2-Bromo-4,5-difluorophenoxy)azetidine is a synthetic compound characterized by a unique azetidine ring and a phenoxy group with specific halogen substitutions. The presence of bromine and fluorine atoms in the phenoxy group suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(2-Bromo-4,5-difluorophenoxy)azetidine is C10H8BrF2N, with a molecular weight of approximately 364.18 g/mol. The compound features a four-membered nitrogen-containing heterocycle (azetidine) and a substituted phenoxy group. The structural characteristics are crucial for its biological activity, influencing interactions with biological targets.

PropertyValue
Molecular FormulaC10H8BrF2N
Molecular Weight364.18 g/mol
IUPAC Name3-(2-Bromo-4,5-difluorophenoxy)azetidine
CAS Number[Pending]

Synthesis

The synthesis of 3-(2-Bromo-4,5-difluorophenoxy)azetidine typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the azetidine ring and the introduction of the bromine and fluorine substituents on the phenoxy group. This synthetic route is essential for producing the compound in sufficient quantities for biological testing.

Biological Activity Overview

Research into the biological activity of 3-(2-Bromo-4,5-difluorophenoxy)azetidine has revealed several potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogens can enhance these activities by affecting membrane permeability or enzyme inhibition.
  • Anticancer Potential : Similar azetidine derivatives have shown promising anticancer activities by inducing apoptosis in cancer cell lines. The mechanism often involves disrupting key signaling pathways or enhancing reactive oxygen species (ROS) production.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting that 3-(2-Bromo-4,5-difluorophenoxy)azetidine could have therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning and type of substituents on the phenoxy group significantly impact the biological activity of azetidine derivatives. For example:

  • Bromine vs. Chlorine Substitution : Compounds with bromine substitutions often exhibit enhanced reactivity compared to those with chlorine due to their larger atomic size and ability to stabilize negative charges during biochemical interactions.
  • Fluorine Substitutions : The presence of fluorine can increase lipophilicity, which may enhance cellular uptake and bioavailability.

Case Studies

Several studies have investigated related compounds demonstrating similar structural characteristics:

  • Antibacterial Activity : A study on azetidine derivatives reported that specific substitutions led to significant antibacterial effects against Staphylococcus aureus and Escherichia coli. These findings suggest a potential pathway for developing new antibiotics based on the azetidine scaffold.
  • Cytotoxicity in Cancer Cells : Research involving azetidine derivatives indicated that certain compounds selectively induced cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Inflammation Models : In vivo studies using animal models showed that compounds similar to 3-(2-Bromo-4,5-difluorophenoxy)azetidine effectively reduced inflammation markers in models of arthritis and asthma, indicating potential therapeutic uses in chronic inflammatory conditions.

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